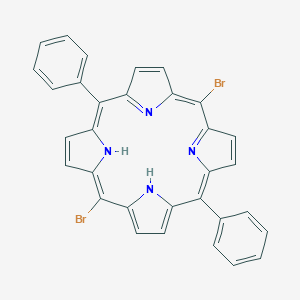

5,15-Dibromo-10,20-diphenylporphine

Übersicht

Beschreibung

5,15-Dibromo-10,20-diphenylporphine is a synthetic porphyrin specialty chemical . It has a molecular formula of C32H20Br2N4 . The average mass is 620.336 Da and the monoisotopic mass is 618.005432 Da .

Synthesis Analysis

5,15-Dibromo-10,20-diphenylporphine is manufactured by Frontier Specialty Chemicals . It is useful for synthesizing highly functionalized porphyrins by cross-coupling chemistry .Molecular Structure Analysis

The molecular structure of 5,15-Dibromo-10,20-diphenylporphine consists of a large conjugated system of four pyrrole rings linked by methine bridges . This structure is responsible for its unique chemical properties.Physical And Chemical Properties Analysis

5,15-Dibromo-10,20-diphenylporphine has a density of 1.6±0.1 g/cm3 . It has a boiling point of 874.8±65.0 °C at 760 mmHg . The compound has a molar refractivity of 155.1±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The polar surface area is 57 Å2 .Wissenschaftliche Forschungsanwendungen

Selective Detection of D-Lactulose : A derivative of 5,15-diphenylporphine, specifically cis-5,15-bis[2-(dihydroxyboronyl)phenyl]-10,20-diphenylporphine, was shown to selectively detect D-lactulose among 10 disaccharides tested, using spectroscopic methods (Kijima, Takeuchi, & Shinkai, 1998).

Geometric and Electronic Structure Study : A DFT study on 5,15-diphenylporphine examined its ground state geometric, electronic structure, and Raman spectra. The study found significant in-plane distortion due to 5,15-substitution, which affects its electronic structure and vibrational frequencies (Zhang, Li, Wu, Zhu, & Zheng, 2005).

Facile Synthesis of Meso-Amidoporphyrins : Research has shown that meso-amidoporphyrins can be synthesized facilely through reactions of meso-brominated porphyrins like 5,15-dibromo-10,20-diphenylporphyrin with amides via palladium-catalyzed amidation (Gao, Chen, & Zhang, 2004).

Synthesis of Nickel(II) Meso-Hydroxyporphyrin Complexes : The synthesis and characterization of nickel(II) meso-hydroxyporphyrins with 5,15-diphenyl substitution have been reported. These compounds exhibit interesting equilibrium with corresponding oxy radicals (Esdaile et al., 2016).

Multiporphyrin Coordination Arrays : 5,15-Diphenylporphyrin derivatives have been used to create di- and triporphyrin arrays, demonstrating their potential in mimicking the "special pair" in photosynthetic reaction centers (Atefi, McMurtrie, & Arnold, 2007).

Functionalization for Synthesis of Nickel(II) Complexes : Research on the functionalization of 5,15-diphenylporphyrin led to the synthesis of various derivatives, including nickel(II) complexes, showcasing their versatility in chemical synthesis (Arnold et al., 1997).

Self-assembly of Sodium Salts of Meso-Sulfonatophenyl Substituted Porphyrins : The aggregation behavior of free bases and diprotonated forms of 5,15-diphenylporphyrin derivatives in water has been studied, contributing to our understanding of porphyrin aggregation mechanisms (Rubires et al., 1999).

Regioselective Halogenation and Palladium-Catalysed Couplings : 5,15-Diphenylporphyrin has been used as a substrate for regioselective halogenation and palladium-catalyzed coupling reactions, indicating its utility in synthesizing photodynamic sensitizers (Shanmugathasan et al., 2000).

Eigenschaften

IUPAC Name |

5,15-dibromo-10,20-diphenyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Br2N4/c33-31-25-15-11-21(35-25)29(19-7-3-1-4-8-19)22-12-16-26(36-22)32(34)28-18-14-24(38-28)30(20-9-5-2-6-10-20)23-13-17-27(31)37-23/h1-18,35,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGDWJTUQWOPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)Br)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458220 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,15-Dibromo-10,20-diphenylporphine | |

CAS RN |

151256-86-9 | |

| Record name | 5,15-DIBROMO-10,20-DIPHENYLPORPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

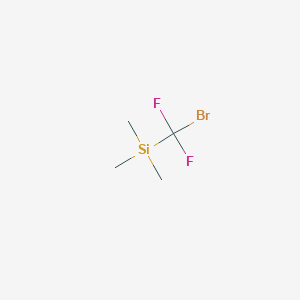

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)